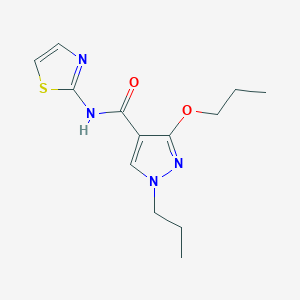
3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown potential in scientific research. It is a pyrazole derivative that has been synthesized using various methods.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid with thiazole-2-amine, followed by coupling with propylamine and subsequent acylation with chloroacetyl chloride.
Starting Materials
3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid, thiazole-2-amine, propylamine, chloroacetyl chloride
Reaction
Step 1: 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid is reacted with thiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide., Step 2: The resulting product is then coupled with propylamine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form 3-propoxy-1-propyl-N-(thiazol-2-yl)-1-propyl-1H-pyrazole-4-carboxamide., Step 3: Finally, the product is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 3-propoxy-1-propyl-N-(thiazol-2-yl)-1-propyl-1H-pyrazole-4-carboxamide.
Mechanism Of Action
The mechanism of action of 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its ability to inhibit the activity of protein kinase CK2. It has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This inhibition leads to a decrease in the phosphorylation of downstream targets of CK2, resulting in a reduction in cell proliferation and survival.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide have been studied in various cell lines and animal models. It has been shown to inhibit the growth and survival of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, further studies are required to determine its safety and efficacy in humans.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is its ability to selectively inhibit the activity of protein kinase CK2. This selectivity makes it a useful tool for studying the role of CK2 in various biological processes. However, its low solubility in aqueous solutions and potential toxicity limit its use in some experiments.
Future Directions
There are several future directions for the research on 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide. One direction is to study its safety and efficacy in humans for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of protein kinase CK2 based on the structure of 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide. Additionally, the role of CK2 in various biological processes, including cell proliferation, differentiation, and apoptosis, can be further studied using this compound.
Conclusion:
In conclusion, 3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a promising compound that has shown potential in scientific research. Its ability to selectively inhibit the activity of protein kinase CK2 makes it a useful tool for studying various biological processes. However, further studies are required to determine its safety and efficacy in humans and develop more potent and selective inhibitors of protein kinase CK2.
Scientific Research Applications
3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has shown potential in scientific research as a potent inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been suggested as a potential therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
3-propoxy-1-propyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-6-17-9-10(12(16-17)19-7-4-2)11(18)15-13-14-5-8-20-13/h5,8-9H,3-4,6-7H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMQXVIZHJCLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propoxy-1-propyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
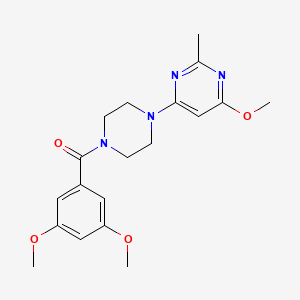
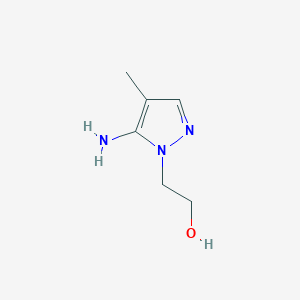
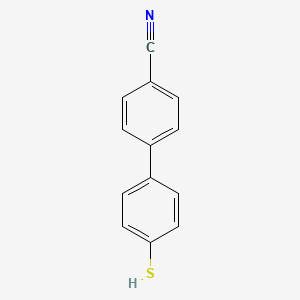
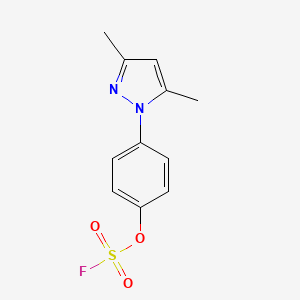
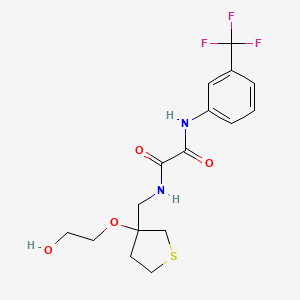
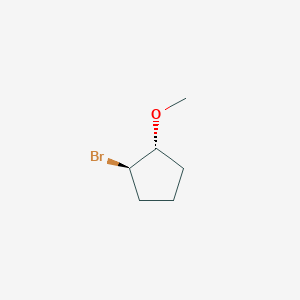
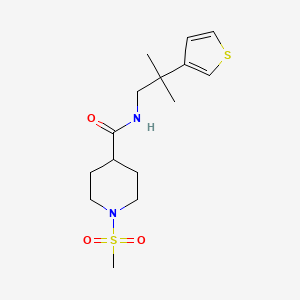
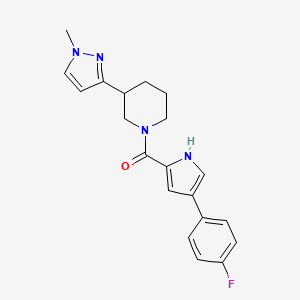
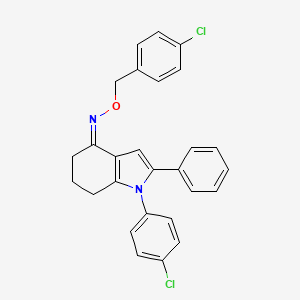
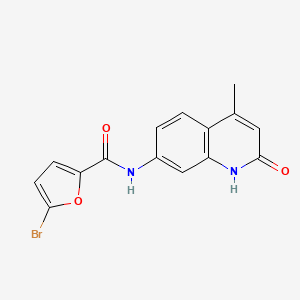
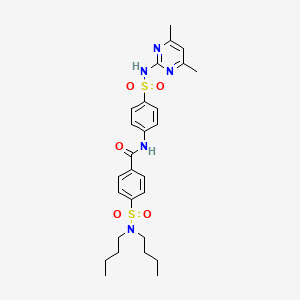
![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)
